6-Hydroxyoctan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxyoctan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZJBNTVLGPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579642 | |
| Record name | 6-Hydroxyoctan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112945-36-5 | |
| Record name | 6-Hydroxy-3-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112945-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyoctan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 6 Hydroxyoctan 3 One
Established Organic Synthesis Routes for Hydroxyketones
Several classical and contemporary methods in organic synthesis are applicable for the preparation of 6-hydroxyoctan-3-one. These routes leverage fundamental reactions to construct the carbon skeleton and introduce the required functional groups.
Strategic Application of Grignard Reagents
Grignard reactions are a cornerstone of carbon-carbon bond formation and are well-suited for the synthesis of hydroxyketones like this compound. smolecule.comorganicchemistrytutor.com The general principle involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. organicchemistrytutor.com For the synthesis of this compound, a potential retrosynthetic analysis would disconnect the molecule to identify a suitable Grignard reagent and an electrophilic carbonyl precursor. organicchemistrytutor.com
One plausible route involves the reaction of an ethyl Grignard reagent (ethylmagnesium halide) with a protected 4-oxohexanal. The protecting group on the aldehyde is crucial to prevent self-condensation and other side reactions. Following the Grignard addition to the ketone, a subsequent deprotection and workup would yield the target this compound. The versatility of the Grignard reaction allows for various starting materials, making it a flexible approach. vapourtec.com
Table 1: Grignard-based Synthesis of a Secondary Alcohol
| Step | Reactants | Product | Purpose |
| 1 | Carbonyl Compound (Aldehyde or Ketone), Grignard Reagent (R-MgX) | Alkoxide Intermediate | Carbon-carbon bond formation via nucleophilic attack. organicchemistrytutor.comtamu.edu |
| 2 | Alkoxide Intermediate, Acidic Workup (e.g., H₃O⁺) | Alcohol | Protonation of the alkoxide to yield the final alcohol. organicchemistrytutor.com |
Utilization of Weinreb Amides in Carbonyl Formation
The Weinreb ketone synthesis is a highly reliable method for preparing ketones, which can be adapted for the synthesis of hydroxyketones. wikipedia.org This method employs a specific N-methoxy-N-methylamide, known as a Weinreb amide, which reacts with organometallic reagents like Grignard or organolithium reagents to form a stable tetrahedral intermediate. wikipedia.org This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohols instead of the desired ketone. wikipedia.org
In the context of this compound, a synthetic strategy could involve the preparation of a Weinreb amide derived from a protected hydroxy-carboxylic acid. For instance, a protected 4-hydroxyhexanoic acid could be converted to its corresponding Weinreb amide. Subsequent reaction with an ethyl Grignard reagent would selectively produce the protected this compound, which can then be deprotected. This method offers high yields and excellent functional group tolerance. acs.org Recent advancements have even described the direct catalytic synthesis of Weinreb amides from carboxylic acids, improving the atom economy of this process. rsc.orgrsc.org
Development of Multi-Step Convergent Synthesis Pathways
Convergent synthesis is a strategic approach that involves preparing different fragments of a target molecule separately and then combining them in the final stages. soton.ac.uk This strategy is often more efficient for complex molecules than a linear synthesis. For this compound, a convergent approach could involve the synthesis of two key fragments.
One fragment could be a three-carbon electrophile containing the ketone functionality, such as a derivative of 3-oxopentanal. The second fragment would be a three-carbon nucleophile, for example, a propyl organometallic reagent. The key challenge in such a synthesis is the chemoselective coupling of these fragments. Intramolecular strategies, such as the Friedel-Crafts alkylation, can also be employed for the synthesis of related cyclic hydroxyketone derivatives, which may share common synthetic principles. google.com
Stereoselective and Enantioselective Synthesis
The chiral center at the C6 position of this compound means that it can exist as two enantiomers. The synthesis of a single enantiomer is often crucial, particularly for biological applications, as different enantiomers can exhibit distinct biological activities. muni.cz
Asymmetric Catalysis in Hydroxyketone Formation
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. rug.nl For the synthesis of enantioenriched this compound, several asymmetric catalytic methods can be envisioned.
One approach is the asymmetric reduction of a corresponding diketone, octane-3,6-dione. Biocatalytic methods employing enzymes like ketoreductases or alcohol dehydrogenases can achieve high enantioselectivity in such reductions. smolecule.com Alternatively, asymmetric hydrogenation using chiral metal catalysts, such as those based on ruthenium or rhodium with chiral ligands, can also be effective. Another powerful strategy is the use of asymmetric phase-transfer catalysis for alkylation reactions, which has been successfully applied to the synthesis of other α-hydroxy ketones. acs.orgnih.gov
Table 2: Asymmetric Synthesis of Kurasoin A (an α-hydroxyketone)
| Step | Key Reaction | Catalyst/Reagent | Outcome |
| 1 | Asymmetric Phase-Transfer Catalyzed Alkylation | Cinchonidinium catalyst | High yield and excellent enantioselectivity in the formation of an α-hydroxy ester intermediate. acs.orgnih.gov |
| 2 | Weinreb Amide Formation | N,O-dimethylhydroxylamine | Conversion of the ester to a Weinreb amide. acs.org |
| 3 | Grignard Addition | Benzyl Grignard reagent | Formation of the protected target ketone. acs.org |
| 4 | Deprotection | Lithium hydroxide (B78521) and peroxide | Generation of the final α-hydroxyketone, Kurasoin A. acs.org |
Diastereoselective Control in Functional Group Interconversions
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes critical. While this compound itself has only one stereocenter, synthetic intermediates leading to more complex analogs may have multiple chiral centers. Diastereoselective control can be achieved through various methods, including substrate-controlled reactions where an existing stereocenter directs the stereochemical outcome of a subsequent reaction.
For example, in the synthesis of a more complex hydroxyketone, an aldol (B89426) reaction could be employed. researchgate.net The use of chiral auxiliaries attached to one of the reactants can effectively control the diastereoselectivity of the carbon-carbon bond formation. Subsequent removal of the auxiliary reveals the desired diastereomer of the product. Similarly, diastereoselective reductions of ketones bearing a nearby stereocenter can be achieved by careful selection of the reducing agent and reaction conditions, often explained by Felkin-Anh or Cram chelation models. The stereoselective formation of substituted 1,3-dioxolanes, which can be precursors to hydroxyketones, has also been demonstrated through multi-component assembly reactions. mdpi.com
Chemical Reactivity Studies
This compound (C8H16O2) is a bifunctional organic compound, featuring both a hydroxyl (-OH) group at the sixth carbon and a ketone (C=O) group at the third carbon. smolecule.comnih.gov This unique arrangement of functional groups imparts a distinct reactivity profile, allowing for a variety of chemical transformations. The interplay between the alcohol and ketone moieties enables selective reactions that are valuable in synthetic organic chemistry.
Selective Oxidation and Reduction Reactions
The presence of both an oxidizable secondary alcohol and a reducible ketone allows for selective transformations depending on the reagents and reaction conditions employed.
Oxidation:
The secondary hydroxyl group of this compound can be selectively oxidized to a carbonyl group, yielding the corresponding diketone, octane-3,6-dione. This transformation can be achieved using various oxidizing agents. For instance, pyridinium (B92312) dichromate (PDC) in methylene (B1212753) chloride is an effective reagent for the oxidation of similar hydroxy ketones. mdpi.com Other common oxidizing agents for secondary alcohols, such as potassium permanganate (B83412) and chromium trioxide, can also be utilized. smolecule.com The selective oxidation of 1,2-diols to α-hydroxyketones has been successfully achieved using reagents like dimethyltin(IV)dichloride with bromine or dibromoisocyanuric acid, suggesting potential applicability for targeted oxidation in molecules with multiple hydroxyl groups. researchgate.net
Reduction:
Conversely, the ketone group can be selectively reduced to a secondary alcohol, resulting in the formation of octane-3,6-diol. Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are capable of reducing the ketone. smolecule.com Enzymatic reductions offer a high degree of selectivity. Alcohol dehydrogenases or ketoreductases, in the presence of cofactors like NAD(H) or NADP(H), can facilitate the stereoselective reduction of keto groups. smolecule.comgoogle.com For example, the microbial reduction of 1,2-diketones using Proteus mirabilis has been shown to be highly chemo- and regioselective, yielding enantiomerically pure α-ketols. psu.edu
Below is a table summarizing selective oxidation and reduction reactions.
| Transformation | Reagent/Catalyst | Product | Reference |
| Oxidation of Hydroxyl Group | Pyridinium dichromate (PDC) | Octane-3,6-dione | mdpi.com |
| Reduction of Ketone Group | Sodium borohydride (NaBH4) | Octane-3,6-diol | smolecule.com |
| Enzymatic Reduction | Alcohol dehydrogenases/Ketoreductases | (R)- or (S)-Octane-3,6-diol | smolecule.comgoogle.com |
Nucleophilic and Electrophilic Transformations of Ketone and Hydroxyl Moieties
The ketone and hydroxyl groups in this compound serve as sites for nucleophilic and electrophilic attacks, respectively, enabling a wide range of functional group interconversions.
Nucleophilic Reactions at the Carbonyl Carbon:
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a tertiary alcohol after acidic workup. smolecule.com This provides a powerful method for carbon-carbon bond formation.
Electrophilic Reactions at the Hydroxyl Oxygen:
The oxygen atom of the hydroxyl group is nucleophilic and can react with various electrophiles. For instance, it can be converted into an ester through reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine. researchgate.net The hydroxyl group can also undergo substitution reactions. Treatment with halogenating agents can replace the hydroxyl group with a halogen, forming a halo-octanone. smolecule.com
The table below outlines key nucleophilic and electrophilic transformations.
| Functional Group | Reaction Type | Reagent | Product Type | Reference |
| Ketone | Nucleophilic Addition | Grignard Reagent (e.g., RMgX) | Tertiary Alcohol | smolecule.com |
| Hydroxyl | Esterification | Acyl Chloride/Anhydride | Ester | researchgate.net |
| Hydroxyl | Substitution | Halogenating Agent | Halo-octanone | smolecule.com |
Rearrangement and Degradation Pathways
Under certain conditions, this compound and related structures can undergo rearrangements or degradation.
Rearrangement Reactions:
While specific rearrangement studies on this compound are not extensively documented, analogous structures provide insight into potential pathways. For instance, the Fries rearrangement involves the conversion of an aryl ester to a hydroxy aryl ketone, demonstrating the migration of an acyl group, a process that can be influenced by temperature and catalysts. vedantu.com Skeletal rearrangements in related bicyclic systems, such as 6,8-dioxabicyclo[3.2.1]octan-4-ols, have been observed when treated with reagents like thionyl chloride, leading to oxygen migration. neu.edubeilstein-journals.org These examples suggest that under specific acidic or thermal conditions, intramolecular rearrangements involving the hydroxyl and keto groups of this compound could potentially occur.
Degradation Pathways:
The degradation of similar α-hydroxy ketones has been observed in various contexts. For example, 3-hydroxyhexan-2-one (B1256532) and 2-hydroxyoctan-3-one (B3270181) have been shown to degrade into their corresponding diketones, 2,3-hexanedione (B1216139) and 2,3-octanedione. mdpi.com The degradation of 1-penten-3-one, another related compound, can lead to the formation of 1-hydroxy-3-pentanone. researchgate.net Furthermore, polyhydroxyalkanoates containing 3-hydroxyoctanoic acid units can undergo auto-degradation under specific pH and temperature conditions to yield the monomeric hydroxy acids. google.com These findings suggest that this compound could potentially degrade through oxidation of the hydroxyl group or other pathways depending on the environmental conditions.
Stereochemical Investigations of 6 Hydroxyoctan 3 One
Elucidation of Absolute and Relative Stereochemistry
The determination of the absolute and relative configuration of chiral hydroxy ketones is fundamental to understanding their properties. For a molecule like 6-hydroxyoctan-3-one, which has one chiral center, the primary focus is on determining its absolute configuration. Several established methods are employed for this purpose.
Enantioselective Synthesis and Kinetic Resolution: One of the most definitive ways to determine absolute stereochemistry is through enantioselective synthesis, where a specific enantiomer is created from achiral precursors using a chiral catalyst or auxiliary. Biocatalytic processes, for instance, can be highly selective. The use of enzymes like alcohol dehydrogenases or ketoreductases can produce specific stereoisomers of this compound, offering high selectivity. smolecule.com Similarly, kinetic resolution, where one enantiomer in a racemic mixture reacts faster than the other, is a common strategy. Racemic β-hydroxy ketones can be resolved into enantiopure isomers using catalytic asymmetric dehydration, a process that mimics fatty acid dehydratases. researchgate.net
Spectroscopic and Chiroptical Methods: For existing mixtures, spectroscopic techniques are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with a chiral agent, is a powerful tool. A modified Mosher's method, for example, can be used to determine the absolute configuration of α-hydroxy ketones by reacting them with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing the ¹H NMR shifts of the resulting esters. researchgate.net
Circular Dichroism (CD) spectroscopy is another critical technique. The exciton (B1674681) chirality method, often applied to diols or other systems with multiple chromophores, can be adapted. For molecules like hydroxy ketones, complexation with a "porphyrin tweezer" host molecule can induce an exciton-coupled circular dichroism (ECCD) signal, the sign of which can be correlated to the absolute configuration of the substrate. msu.edu
Crystallographic Methods: When a crystalline derivative of a single enantiomer can be formed, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, and thus the absolute configuration. nih.gov
Table 1: Common Methodologies for Determining Absolute Stereochemistry of Hydroxy Ketones
| Method | Principle | Application to this compound (Analogous) |
|---|---|---|
| Enantioselective Synthesis | Creation of a single enantiomer using chiral catalysts or reagents. | Biocatalytic reduction of a diketone precursor using specific ketoreductases to yield either the (R) or (S) enantiomer. smolecule.com |
| Kinetic Resolution | Differential reaction rate of enantiomers in a racemic mixture with a chiral catalyst or enzyme. | Enzymatic acylation where a lipase (B570770) selectively acylates one enantiomer, allowing for separation. |
| Chiral Derivatization (NMR) | Formation of diastereomers with a chiral derivatizing agent (e.g., MTPA), which exhibit distinct NMR spectra. | Reaction with (R)- and (S)-MTPA-Cl to form diastereomeric esters; analysis of ¹H NMR shifts determines configuration at C6. researchgate.net |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | Complexation with a chiral host (e.g., porphyrin tweezer) to generate a predictable CD signal based on stereochemistry. msu.edu |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. | Formation of a crystalline derivative (e.g., a benzoate (B1203000) or p-bromobenzoate) of a single enantiomer for analysis. nih.gov |
Conformational Analysis through Spectroscopic and Computational Methods
As an acyclic, flexible molecule, this compound can adopt numerous conformations through rotation around its single bonds. Understanding these conformational preferences is key to predicting its reactivity and interactions. This is typically achieved by combining experimental spectroscopic data with computational modeling.
Spectroscopic Techniques: NMR spectroscopy is the primary experimental tool for conformational analysis in solution. Parameters such as ³J-coupling constants and Nuclear Overhauser Effect (NOE) data provide crucial information about the geometry of the molecule. nih.govnih.gov For β-hydroxy ketones, a simple ¹H NMR analysis of the ABX patterns for the α-methylene protons can allow for the assignment of relative stereochemistry by visual inspection. nih.gov For more complex flexible molecules, advanced techniques like measuring residual dipolar couplings (RDCs) in a weakly aligning medium can provide long-range structural information. nih.gov
Computational Modeling: Computational methods are essential for interpreting experimental data and exploring the conformational landscape. Molecular Mechanics (MM) and Density Functional Theory (DFT) are commonly used to calculate the energies of different conformers. researchgate.net By identifying low-energy conformations, researchers can predict the most stable shapes of the molecule. researchgate.net The accuracy of these predictions can be significantly improved when computational data is used in conjunction with experimental NMR data, a practice sometimes referred to as NMR crystallography. nih.govacs.org For instance, the calculated NMR chemical shifts for a set of potential conformers can be compared against the experimental spectrum, and a statistical approach (like the DP4+ probability) can identify the most likely conformation in solution. acs.org
Table 2: Spectroscopic and Computational Tools for Conformational Analysis
| Technique | Information Gained | Relevance |
|---|---|---|
| ¹H NMR (³J-Couplings) | Provides information on dihedral angles between adjacent protons. | Helps define the backbone conformation of the octanone chain. nih.gov |
| ¹H NMR (NOE/ROE) | Identifies protons that are close in space, regardless of bond connectivity. | Reveals folding patterns and through-space interactions between different parts of the molecule. nih.gov |
| Molecular Mechanics (MM) | Rapidly calculates energies for a wide range of conformations. | Used for an initial broad search of the conformational space to identify potential low-energy structures. nih.gov |
| Density Functional Theory (DFT) | Provides more accurate calculations of conformational energies and NMR parameters (chemical shifts, coupling constants). | Refines the geometries and relative energies of the most likely conformers and validates them against experimental data. researchgate.netacs.org |
Impact of Stereoisomerism on Molecular Recognition and Interactions
The specific three-dimensional arrangement of atoms in a chiral molecule is paramount for its interaction with other chiral entities, such as biological receptors or enzymes. This principle of molecular recognition is fundamental in biology and chemistry. mdpi.com
Enzyme-Substrate Interactions: Enzymes, being chiral themselves, often exhibit high stereoselectivity. An enzyme's active site is shaped to bind preferentially with a substrate of a specific configuration. For a compound like this compound, one enantiomer may bind effectively to an enzyme and undergo a reaction, while the other may bind weakly or not at all. Studies on analogous chiral diols, such as (3S,6S)-3,6-octanediol, show that they can act as substrates or inhibitors for specific oxidoreductases, highlighting the importance of stereochemistry in metabolic pathways.
Pheromonal Activity: In the natural world, stereochemistry is often the key to chemical communication. Many insects use chiral hydroxy ketones as pheromones. muni.cz The biological response can be highly dependent on the specific stereoisomer. For example, one enantiomer might be a powerful attractant for a particular species, while its mirror image could be inactive or even act as an antagonist or inhibitor. This chemical specificity ensures that communication channels between different species remain distinct, a critical factor for reproductive isolation. muni.cz While the specific pheromonal role of this compound is not well-defined, its structural similarity to known insect pheromones like 3-hydroxyhexan-2-one (B1256532) and 2-hydroxyoctan-3-one (B3270181) suggests that its stereoisomers would likely exhibit distinct biological activities. muni.cz
The basis for this discrimination lies in the "three-point interaction model," where a chiral receptor must have at least three points of contact with the chiral molecule to differentiate between its enantiomers. mdpi.com For this compound, these points could involve hydrogen bonding with the hydroxyl group, dipolar interactions with the ketone, and van der Waals interactions with the alkyl chain, all of which are precisely positioned in three-dimensional space.
Advanced Analytical Chemistry Approaches for 6 Hydroxyoctan 3 One
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 6-hydroxyoctan-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively. wiley-vch.de
In a typical ¹H NMR spectrum of this compound, the chemical shifts (δ) would reveal distinct signals for the protons in different parts of the molecule. For instance, the protons of the methyl group (CH₃) at one end of the chain would appear at a characteristic upfield shift, while the protons adjacent to the carbonyl and hydroxyl groups would be shifted downfield due to the electron-withdrawing effects of the oxygen atoms. The multiplicity of the signals (singlet, doublet, triplet, etc.) and their coupling constants (J) provide information about the number of neighboring protons, allowing for the connectivity of the carbon skeleton to be pieced together. wiley-vch.de
¹³C NMR spectroscopy complements the proton data by showing a single peak for each unique carbon atom. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding environment. The carbonyl carbon (C=O) of the ketone functional group would exhibit a characteristic downfield shift, typically in the range of 200-220 ppm. The carbon atom attached to the hydroxyl group (CH-OH) would also have a distinct chemical shift.
Predicted ¹H and ¹³C NMR Data for this compound: (Note: This is a predicted table based on general NMR principles and data for similar compounds)
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| CH₃-CH₂-CH(OH)- | ~0.9 (t) | ~14 |
| CH₃-CH₂ -CH(OH)- | ~1.3-1.6 (m) | ~23-28 |
| -CH(OH)-CH₂ -CH₂- | ~1.4-1.7 (m) | ~25-35 |
| -CH₂-CH₂ -C(=O)- | ~2.5 (t) | ~40-45 |
| -C(=O)-CH₂ -CH₃ | ~2.4 (q) | ~35-40 |
| -C(=O)-CH₂-CH₃ | ~1.0 (t) | ~8 |
| -CH (OH)- | ~3.6-4.0 (m) | ~65-75 |
| -C (=O)- | - | ~210-215 |
t = triplet, q = quartet, m = multiplet
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound, which is 144.21 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the elemental formula (C₈H₁₆O₂). mdpi.com
Fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecule can break apart in predictable ways, and the resulting fragment ions can help to confirm the positions of the functional groups. For example, cleavage alpha to the carbonyl group is a common fragmentation pathway for ketones.
While specific experimental mass spectra for this compound were not found, databases provide predicted mass spectral data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. numberanalytics.commugberiagangadharmahavidyalaya.ac.in For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups. libretexts.org
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch (hydrogen-bonded) | 3500–3200 (broad) orgchemboulder.com |
| Carbonyl (C=O) | C=O stretch | ~1715 |
| Alkyl (C-H) | C-H stretch | 3000–2850 libretexts.org |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the carbonyl group contains a π system that can undergo n → π* and π → π* transitions. These transitions typically occur in the UV region. While specific UV-Vis data for this compound is not detailed in the search results, it is a useful technique for confirming the presence of the carbonyl chromophore. researchgate.netresearchgate.net
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from other compounds in a mixture, which is a crucial step for its analysis in complex samples like food and biological matrices. researchgate.netresearchgate.net
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively small molecule, can be analyzed by GC. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
Coupling GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific analytical method. mdpi.com As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound even in complex mixtures. researchgate.net GC-MS has been used to identify related hydroxy ketones in various natural sources. mdpi.com Predicted GC-MS data for 1-hydroxyoctan-3-one is available in databases. contaminantdb.ca
Chiral GC columns can be used to separate the enantiomers of chiral molecules like this compound. This is important as different enantiomers can have different biological activities or sensory properties. For instance, the enantiomers of the related compound 2-hydroxyoctan-3-one (B3270181) have been separated using a chiral GC column. mdpi.com
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS) for Non-Volatile Compound Analysis
Liquid chromatography (LC) is a versatile separation technique that is suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase LC with a C18 column is a common approach.
The coupling of LC with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for the quantification of this compound in complex matrices. scholaris.caacs.orgives-openscience.eu In LC-MS/MS, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low levels. ives-openscience.eu
Recent studies have utilized LC-MS/MS for the high-throughput analysis of aroma compounds, including related hydroxy ketones, in food samples. acs.orgacs.org This approach has been instrumental in identifying and quantifying compounds like 1-hydroxyoctan-3-one in musts and wines, where it is associated with "fresh mushroom off-flavor". ives-openscience.euives-openscience.eu
Chiral Chromatography for Enantiomeric Purity Determination
The presence of a stereocenter at the 6th carbon position in this compound results in the existence of two enantiomers, (R)-6-hydroxyoctan-3-one and (S)-6-hydroxyoctan-3-one. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities and physical properties. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary modes of chiral chromatography applicable to this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For volatile compounds like hydroxy ketones, chiral Gas Chromatography (GC) is a particularly effective technique. Cyclodextrin-based CSPs are commonly employed for this purpose. Research on the structurally related pheromone component, (S)-2-hydroxyoctan-3-one, has demonstrated the successful use of a Cyclodex B column for baseline separation of its enantiomers. mdpi.com This methodology is directly applicable for resolving the enantiomers of this compound. The determination of the enantiomeric ratio is accomplished by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. mdpi.com A German patent also describes the determination of the relative contents of optical isomers for related chloro-hydroxy-octanoic acid esters using GC on chiral phase columns, achieving detection limits below 0.5% and confirming enantiomeric purity of greater than 99.5%. google.com
The table below outlines typical parameters for chiral GC analysis, based on established methods for similar hydroxy ketones. mdpi.com
Table 1: Example Parameters for Chiral GC Analysis of Hydroxy Ketones
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase Column (e.g., Cyclodex B) | Enables the separation of enantiomers based on differential interaction with the CSP. |
| Column Dimensions | 30 m length x 0.32 mm ID | Standard dimensions for high-resolution gas chromatography. |
| Oven Program | Initial Temp: 50°C (hold 1 min), Ramp: 3°C/min to 220°C | A programmed temperature gradient optimizes the separation of compounds with different volatilities. |
| Injector Temperature | 100°C | Ensures efficient volatilization of the sample without thermal degradation. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides universal detection for organic compounds, while MS offers structural identification. |
Chiral High-Performance Liquid Chromatography (HPLC) offers another powerful solution, especially for less volatile derivatives or when non-destructive recovery of the separated enantiomers is desired. Polysaccharide-based CSPs, such as those coated on a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® series), are widely recognized for their broad applicability in separating enantiomers of various compound classes, including ketones and alcohols. The enantiomeric excess is determined by comparing the integrated peak areas in the chromatogram.
Hyphenated and Advanced Detection Techniques
To achieve the high sensitivity and specificity required for analyzing this compound in complex samples, chromatographic separation techniques are often coupled with advanced detection systems. These "hyphenated techniques" combine the separation power of chromatography with the identification capabilities of spectroscopy. ijarnd.comiipseries.orgajrconline.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net In this setup, a gas chromatograph separates the components of a mixture, which are then introduced directly into a mass spectrometer. The MS detector ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for positive identification. ijarnd.com GC-MS has been instrumental in identifying related hydroxy ketones as insect pheromones from headspace volatile collections. mdpi.comnih.govslu.se This approach would be highly effective for identifying this compound in similar biological or environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its more advanced form, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , has become an indispensable tool in modern analytical chemistry. ajrconline.org This technique couples the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS is suitable for a wider range of compounds than GC-MS, including those that are non-volatile or thermally unstable. iipseries.org
Recent research on the regioisomer 1-hydroxyoctan-3-one highlights the power of LC-MS/MS in trace analysis. The compound was identified and quantified as a key marker for "Fresh Mushroom Off-Flavor" (FMOff) in wine musts and finished wines. ives-openscience.eunih.gov The use of a Stable Isotope Dilution Assay (SIDA) coupled with LC-MS/MS allowed for accurate quantification, with concentrations ranging from micrograms per liter to milligrams per liter. ives-openscience.eu This work established a strong correlation between the concentration of 1-hydroxyoctan-3-one and the intensity of the off-flavor, demonstrating the technique's ability to link chemical data to sensory properties. ives-openscience.euresearchgate.net
The table below summarizes key findings from the analysis of a this compound isomer using hyphenated techniques, illustrating the capabilities of this approach.
Table 2: Research Findings on a Hydroxyoctanone Isomer Using Hyphenated Techniques
| Compound | Analytical Technique | Matrix | Key Finding | Reference |
|---|---|---|---|---|
| 1-Hydroxyoctan-3-one | SIDA-LC-MS/MS | Wine Musts & Wine | Identified as a reliable marker for Fresh Mushroom Off-Flavor (FMOff). Quantification allowed clear discrimination of tainted vs. control samples. | ives-openscience.eu |
| 1-Hydroxyoctan-3-one | Untargeted GC-MS | Wine Musts | Identified as a compound correlating with the development of FMOff in corresponding wines. | ives-openscience.eu |
These examples with structurally analogous compounds underscore the utility of hyphenated techniques. The application of LC-MS/MS or GC-MS would provide the necessary selectivity and sensitivity for the unambiguous identification and precise quantification of this compound, even at trace levels in challenging matrices.
Theoretical and Computational Chemistry Studies of 6 Hydroxyoctan 3 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of organic molecules like 6-hydroxyoctan-3-one. ekb.egconicet.gov.ar These calculations can provide insights into the molecule's geometry, charge distribution, and reactivity.
By optimizing the molecular structure of this compound at a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, one can obtain key geometrical parameters like bond lengths and angles. inoe.ro For instance, the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is a critical feature that influences the molecule's conformation and stability. inoe.ro
Furthermore, these calculations can determine important electronic properties. The distribution of electron density can be visualized through the molecular electrostatic potential (MESP) map, which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the MESP would show a negative potential around the carbonyl and hydroxyl oxygen atoms, indicating their nucleophilic character, and a positive potential around the hydroxyl hydrogen, highlighting its electrophilic nature.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. conicet.gov.ar A smaller gap suggests higher reactivity. From these orbital energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived to quantify the molecule's reactivity. conicet.gov.ar
A representative table of calculated molecular properties for a molecule similar to this compound, based on typical DFT calculation results for ketones and alcohols, is presented below. ekb.egirdg.org
| Property | Illustrative Calculated Value |
|---|---|
| Dipole Moment (Debye) | ~2.5 - 3.5 |
| HOMO Energy (eV) | ~ -6.5 to -7.5 |
| LUMO Energy (eV) | ~ 1.0 to 2.0 |
| HOMO-LUMO Gap (eV) | ~ 8.0 to 9.0 |
| C=O Bond Length (Å) | ~ 1.22 - 1.24 |
| O-H Bond Length (Å) | ~ 0.96 - 0.98 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Due to its flexible alkyl chain and rotatable bonds, this compound can exist in numerous conformations. researchgate.netchemrxiv.org Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such flexible molecules. rsc.orgmun.canih.gov By simulating the motion of the molecule over time, MD can identify the most stable conformers and the energy barriers between them. rsc.orgacs.org
In an MD simulation, the molecule is placed in a simulation box, often with an explicit solvent like water, to mimic its behavior in solution. nih.govmdpi.com The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation proceeds by integrating Newton's equations of motion, allowing the molecule to explore different conformations. mun.ca
A typical workflow for the conformational analysis of this compound using MD simulations would involve:
Building an initial 3D structure of the molecule.
Placing the molecule in a simulation box with a chosen solvent.
Running an MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds).
Analyzing the trajectory to identify and cluster the different conformations.
Calculating the relative free energies of the most populated conformers.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including those involving ketones and alcohols. nih.govnih.gov For this compound, computational methods can be used to study various potential reactions, such as its oxidation, reduction, or participation in aldol-type reactions.
By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. scholarsresearchlibrary.comrsc.orgacademie-sciences.fr The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate.
For example, the reduction of the carbonyl group in this compound to a secondary alcohol could be studied computationally. DFT calculations can be used to model the approach of a reducing agent (e.g., a hydride) to the carbonyl carbon, locate the transition state for the hydride transfer, and calculate the activation energy of the reaction. academie-sciences.fr Such studies can also predict the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers.
Similarly, the mechanism of a Norrish type II reaction, which is a photochemical reaction of ketones, could be investigated. scholarsresearchlibrary.com This would involve calculations on the excited state of the molecule to understand the intramolecular hydrogen abstraction and subsequent cleavage. rsc.org
Prediction of Spectroscopic Signatures
Computational methods are widely used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the identification and characterization of molecules. arxiv.orgacs.orgnih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation. nih.govmdpi.comacs.org For this compound, one would first perform a conformational analysis to identify the most stable conformers. Then, the NMR shielding tensors would be calculated for each conformer, and a Boltzmann-averaged chemical shift would be computed. These predicted shifts can then be compared to experimental data to confirm the structure.
IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. mdpi.com These frequencies correspond to the peaks in an IR spectrum. udel.edustudymind.co.ukslideshare.net The calculated IR spectrum can help in assigning the experimentally observed vibrational bands to specific functional groups and vibrational modes. libretexts.orgyoutube.com For this compound, the characteristic stretching frequencies of the O-H and C=O groups would be of particular interest. The calculated frequency of the O-H stretch would also be sensitive to the presence and strength of the intramolecular hydrogen bond.
A representative table comparing typical experimental and computationally predicted spectroscopic data for the key functional groups in this compound is provided below.
| Functional Group | Spectroscopic Technique | Typical Experimental Range | Illustrative Predicted Value |
|---|---|---|---|
| Hydroxyl (O-H) | IR (cm⁻¹) | 3200-3600 (broad) | ~3400 cm⁻¹ |
| Carbonyl (C=O) | IR (cm⁻¹) | 1705-1725 | ~1715 cm⁻¹ |
| Hydroxyl Carbon (CH-OH) | ¹³C NMR (ppm) | 60-75 | ~68 ppm |
| Carbonyl Carbon (C=O) | ¹³C NMR (ppm) | 205-215 | ~210 ppm |
| Hydroxyl Proton (CH-OH) | ¹H NMR (ppm) | 3.5-4.5 | ~3.8 ppm |
Biochemical and Biological Research Perspectives on 6 Hydroxyoctan 3 One
Investigation of Biogenic Formation Pathways
The natural synthesis of 6-Hydroxyoctan-3-one likely involves enzymatic pathways common to the broader class of hydroxyketones. These pathways are primarily centered around the precise and stereoselective formation of carbon-carbon bonds and the reduction of carbonyl groups.
Enzymatic Biosynthesis Studies of Hydroxyketones
The enzymatic synthesis of α-hydroxyketones is a well-explored area of biocatalysis, offering environmentally sustainable methods for their production. researchgate.net Several classes of enzymes are known to catalyze the formation of these compounds. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as transketolase, are capable of producing hydroxyketones by ligating two aldehyde molecules. uni-duesseldorf.de For instance, engineered transketolase from Geobacillus stearothermophilus has been utilized for the synthesis of various aliphatic α-hydroxyketones. academie-sciences.frrsc.org While wild-type transketolases often show limited activity with long-chain aliphatic aldehydes, specific variants have been developed to improve yields for compounds up to C8. academie-sciences.fr
Another significant enzymatic route is the hydroxylation of ketones, catalyzed by enzymes like cytochrome P450 monooxygenases. These enzymes can introduce a hydroxyl group adjacent to a carbonyl group with high regioselectivity and stereoselectivity. nih.govacs.org For example, the CYP199A4 enzyme from Rhodopseudomonas palustris has been shown to hydroxylate carbonyl-containing compounds to produce α-hydroxyketone metabolites. nih.govacs.org
The table below summarizes key enzymes involved in the biosynthesis of hydroxyketones, which could potentially be involved in the formation of this compound.
| Enzyme Class | Example Enzyme | Reaction Type | Potential Relevance to this compound |
| Lyases | Transketolase (Geobacillus stearothermophilus) | Carbon-carbon bond formation (Carboligation) | Synthesis from smaller aldehyde precursors. |
| Lyases | Benzaldehyde Lyase (BAL), Benzoylformate Decarboxylase (BFD) | Asymmetric ligation of aliphatic aldehydes | Formation of chiral 2-hydroxy ketones, a related structural motif. researchgate.net |
| Oxidoreductases | Cytochrome P450 Monooxygenases (e.g., CYP199A4) | Hydroxylation of ketones | Direct hydroxylation of octan-3-one at the 6th position. nih.govacs.org |
| Oxidoreductases | Alcohol Dehydrogenases (ADHs) / Ketoreductases | Reduction of diketones | Selective reduction of an appropriate diketone precursor to yield this compound. smolecule.com |
Microbial Transformations and Metabolic Intermediacy
Microorganisms are a rich source of biocatalysts for the production of valuable chemicals, including hydroxyketones. Microbial volatile organic compounds (MVOCs) are produced during primary and secondary metabolism and encompass a wide range of chemical structures. smolecule.com The production of these compounds is influenced by the microbial species and growth conditions. smolecule.com While direct microbial production of this compound is not extensively documented, related C8 compounds are known to be of microbial origin. For instance, 1-hydroxyoctan-3-one has been identified as a microbial metabolite associated with the "fresh mushroom aroma" in wine, produced by fungi such as Crustomyces subabruptus. researchgate.net
The use of whole-cell biocatalysts, such as yeast and bacteria, is a common strategy for the synthesis of chiral alcohols and hydroxyketones. nih.gov These systems have the advantage of containing the necessary enzymes and cofactor regeneration systems for efficient biotransformation. For example, various ketoreductases from microorganisms can be employed for the stereoselective reduction of ketones to their corresponding alcohols. nih.gov It is plausible that specific microbial strains could be identified or engineered to produce this compound from readily available precursors like octan-3-one or related diketones.
Role as a Biological Metabolite or Precursor in Complex Systems
The presence of both a ketone and a hydroxyl group suggests that this compound could be a metabolic intermediate in various biological systems, undergoing further biotransformation or serving as a signaling molecule.
Metabolic Fate and Biotransformation within Cellular or Environmental Contexts
Within a cellular environment, this compound could be subject to several metabolic transformations. The hydroxyl group can be oxidized to a ketone, and the ketone group can be reduced to a secondary alcohol. These reactions are typically catalyzed by oxidoreductases such as alcohol dehydrogenases and ketoreductases.
The metabolism of C8 compounds, such as caprylic acid (octanoic acid), is well-studied, particularly in the context of medium-chain triglyceride (MCT) oils. emersonecologics.combulletproof.comhealthline.comketone.com C8 fatty acids are rapidly metabolized in the liver to produce energy and ketone bodies. emersonecologics.comhealthline.com While this compound is structurally different, its carbon backbone suggests potential links to fatty acid metabolism pathways. numberanalytics.comfoodb.ca For instance, it could be a product of the incomplete oxidation of fatty acids or a precursor that can be further metabolized to enter central carbon metabolism.
In environmental contexts, such as soil or aquatic systems, microbial communities would likely be responsible for the degradation of this compound. It could serve as a carbon and energy source for various microorganisms capable of metabolizing ketones and alcohols.
Identification as a Chemical Marker for Specific Biogenic Processes
Certain hydroxyketones have been identified as valuable chemical markers for specific biological processes or as signaling molecules. For instance, α-hydroxyketones are produced by some aquatic bacteria like Legionella and Vibrio as autoinducers in quorum sensing. mdpi.com
A closely related isomer, 1-hydroxyoctan-3-one, has been identified as a key volatile marker for the "fresh mushroom off-flavor" in wine, which is associated with fungal contamination. researchgate.net Its presence is correlated with the sensory perception of this defect. This suggests that other isomers, like this compound, could also serve as biomarkers for specific microbial activities or metabolic states in various biological systems. Further research is needed to explore the potential of this compound as a biomarker in fields such as food science, environmental monitoring, or diagnostics.
Enzyme-Substrate and Enzyme-Inhibitor Interactions of Hydroxyketones
The study of how hydroxyketones interact with enzymes as either substrates or inhibitors is crucial for understanding their biological activity and for potential applications in drug development and biocatalysis.
Enzymes are highly specific in their interactions with substrates. nih.govnih.gov The binding of a substrate to the enzyme's active site forms an enzyme-substrate complex, which lowers the activation energy of the reaction. nih.gov The "induced fit" model suggests that the binding of the substrate can cause a conformational change in the enzyme to achieve an optimal fit for catalysis. mdpi.com For a molecule like this compound, its interaction with an enzyme would depend on the specific shape and chemical properties of the active site.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. byjus.com They can be reversible or irreversible. Reversible inhibitors can be competitive, non-competitive, or uncompetitive. byjus.comreddit.comsigmaaldrich.com Competitive inhibitors often have a similar structure to the substrate and compete for the same active site. wikipedia.org Given the structural features of this compound, it could potentially act as a competitive inhibitor for enzymes that metabolize similar-shaped substrates.
While specific inhibitor studies on this compound are limited, research on other hydroxyketones has demonstrated their potential as enzyme inhibitors. For example, some α-hydroxyketone derivatives have been shown to inhibit the enzyme urease. The inhibitory mechanism is thought to involve the binding of the hydroxyketone to cysteine residues in the active site of the enzyme.
The table below outlines the different types of reversible enzyme inhibition and their kinetic effects, which could be relevant for studying the interaction of this compound with various enzymes.
| Type of Inhibition | Inhibitor Binding Site | Effect on Vmax | Effect on Km |
| Competitive | Active site | Unchanged | Increased |
| Non-competitive | Allosteric site | Decreased | Unchanged |
| Uncompetitive | Enzyme-substrate complex | Decreased | Decreased |
Mechanistic Studies of Enzymatic Catalysis Involving Oxygenated Functional Groups
The oxygenated functional groups of this compound—a secondary alcohol at the C-6 position and a ketone at the C-3 position—are prime targets for enzymatic catalysis, particularly by oxidoreductases. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the principles of enzymatic action on such substrates are well-established through studies of related compounds.
Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are central to the biocatalysis of hydroxyketones. smolecule.com These enzymes facilitate the stereoselective reduction of diketones to produce chiral hydroxyketones like this compound. smolecule.com The mechanism of these enzymes typically involves the transfer of a hydride ion from a cofactor, commonly NADH or NADPH, to the carbonyl carbon of the substrate. The stereospecificity of the resulting hydroxyl group is dictated by the enzyme's active site architecture, which orients the substrate in a precise manner relative to the cofactor.
Conversely, the hydroxyl group of this compound can be a substrate for oxidation reactions catalyzed by ADHs, converting it into a diketone. This reversible reaction is fundamental in many metabolic pathways. Studies on butanediol (B1596017) dehydrogenases (BDHs), for example, demonstrate the catalytic potential for interconverting diketones, hydroxyketones, and diols. The enzyme from Bacillus licheniformis DSM 13T (BlBDH) is highly active on various non-physiological diketones and α-hydroxyketones, and by controlling reaction parameters, the synthesis can be directed towards either the hydroxyketone or the diol product. researchgate.net The mechanism involves the enzyme's ability to recognize the hydroxyl and carbonyl moieties, with the reaction's direction (oxidation or reduction) being influenced by factors like pH and cofactor availability. researchgate.net For instance, the optimal pH for the reduction of diacetyl by BlBDH is 5.0, while the optimal pH for the oxidation of 2,3-butanediol (B46004) is 10.0. researchgate.net
Characterization of Binding Affinities and Kinetic Parameters
The characterization of binding affinities (like the Michaelis constant, Kₘ) and kinetic parameters (like the catalytic rate constant, kcat) is crucial for understanding the efficiency and specificity of an enzyme for its substrate. For this compound itself, specific kinetic data with purified enzymes are scarce in the literature. However, data from related compounds can provide valuable insights.
For instance, studies on enzymes acting on structurally similar molecules, such as C8 ketones, can offer a proxy. Two enzymes from Stereum purpureum, E I and E II, which catalyze the reduction of the related compound 1-octen-3-one, have reported Kₘ values of 0.54 mM and 0.20 mM, respectively. researchgate.net This indicates a relatively high affinity of these enzymes for the eight-carbon unsaturated ketone structure. It is plausible that enzymes acting on this compound would exhibit affinities in a similar millimolar range, though this would be highly dependent on the specific enzyme and its active site configuration.
In the context of receptor interactions, binding assays with odorant-binding proteins (OBPs) provide another avenue for characterizing affinities. A study on the OBP from the longhorn beetle Apriona germari (AgerOBP23) investigated its binding to a variety of insect pheromones, including the isomeric compound (S)-2-hydroxyoctan-3-one. The results showed a weak binding affinity, with a dissociation constant (Ki) greater than 40 µM (reported as >4 in the paper, with units in µM). acs.orgmdpi.com This suggests that for this specific OBP, (S)-2-hydroxyoctan-3-one is not a high-affinity ligand. This type of data is critical for understanding the initial step of chemosensory detection, where OBPs bind and transport odorants to the olfactory receptors.
Chemosensory System Interactions
As a volatile organic compound, this compound has the potential to interact with the chemosensory systems of various organisms, including insects and mammals. Its structural isomer, 2-hydroxyoctan-3-one (B3270181), has been identified as a pheromone, highlighting the biological significance of this class of molecules. oup.comresearchgate.netnih.gov
Investigation of Receptor Binding Mechanisms for Structurally Related Compounds
The detection of volatile chemical signals like hydroxyketones is mediated by specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons. The binding of a ligand to its receptor is the primary event that triggers a signaling cascade, leading to a neural impulse. While the specific receptors for this compound have not been identified, studies on related compounds provide a framework for understanding the binding mechanism.
(S)-2-Hydroxyoctan-3-one has been identified as a male-produced aggregation-sex pheromone component for the longhorn beetle Plagionotus detritus. oup.comnih.gov Field trials have demonstrated that this compound, along with (R)-3-hydroxyhexan-2-one, is attractive to the beetles, and electroantennogram (EAG) assays confirm that the beetle antennae respond to it. oup.com This confirms a receptor-mediated detection mechanism. The specificity of this interaction is underscored by the stereochemistry; the (S)-enantiomer is the active component.
The binding mechanism for hydroxyketones to their receptors is thought to heavily rely on the molecule's functional groups. The hydroxyl (-OH) and carbonyl (C=O) groups are capable of forming hydrogen bonds with specific amino acid residues within the receptor's binding pocket. The spatial arrangement and distance between these two functional groups, along with the length and shape of the aliphatic carbon chain, are critical determinants of binding specificity and affinity. This is analogous to the binding of α-hydroxyketone autoinducers to the CqsS receptor in Vibrio cholerae, where the hydroxyketone moiety is a critical determinant for receptor interaction and hydrogen bonding is key to ligand recognition.
Structure-Activity Relationship (SAR) Studies within the Hydroxyketone Class
Structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For the hydroxyketone class in chemosensation, several key structural features influence their perceived odor and potency.
Carbon Chain Length: In homologous series of aliphatic compounds, including ketones, sensory potency often increases with carbon chain length up to a certain point (typically around 8-10 carbons), after which it may decrease. escholarship.orgescholarship.org This trend is often described as a U-shaped function when plotting detection thresholds against chain length, with the lowest thresholds (highest sensitivity) found for mid-length chains like 2-octanone. escholarship.org This suggests an optimal chain length for fitting into the olfactory receptor's binding site.
Position of Functional Groups: The relative positions of the hydroxyl and carbonyl groups are critical. The isomer 1-hydroxyoctan-3-one is associated with a "fresh mushroom" off-flavor in wine, similar to the more potent 1-octen-3-one. researchgate.net Another isomer, 3-hydroxyoctan-2-one, is an insect pheromone. oup.com This demonstrates that moving the functional groups along the carbon backbone can drastically alter the biological activity and perceived odor, likely by changing how the molecule interacts with different sets of olfactory receptors. Studies in mice have shown no significant correlation between detection thresholds and the position of a carbonyl group on a C7 backbone, but the addition of a hydroxyl group adds another layer of complexity. escholarship.org
Presence and Type of Functional Groups: The presence of both the hydroxyl and carbonyl groups is a defining feature of the hydroxyketone class. Removing or modifying one of these groups typically leads to a significant change or loss of the characteristic biological activity. For example, in studies of the bacterial autoinducer CAI-1, which is an α-hydroxyketone, removing either the hydroxyl or carbonyl group completely abolishes activity, while converting the molecule to the corresponding diketone or diol drastically reduces its potency.
Stereochemistry: As seen with the pheromone (S)-2-hydroxyoctan-3-one, the stereochemistry at the chiral center (the carbon bearing the hydroxyl group) is often crucial for specific receptor recognition. oup.comresearchgate.net The "unnatural" enantiomer may be inactive or, in some cases, even act as an antagonist, inhibiting the response to the active enantiomer.
These SAR principles indicate that the chemosensory activity of this compound is determined by a combination of its C8 backbone, the specific placement of its hydroxyl and keto groups at positions 6 and 3, and the stereoconfiguration at the C-6 chiral center.
Future Research Directions and Methodological Advancements for 6 Hydroxyoctan 3 One
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of 6-hydroxyoctan-3-one is undergoing a paradigm shift towards more environmentally benign and efficient processes. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources, in line with the principles of green chemistry.
Key future directions include:
Biocatalytic Processes: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future work will likely focus on discovering and engineering robust alcohol dehydrogenases or ketoreductases for the selective synthesis of this compound. smolecule.com These enzymatic methods can offer superior control over stereochemistry, which is crucial for producing specific enantiomers of the compound.
Renewable Feedstocks: Research is moving towards the use of biomass-derived starting materials instead of traditional petrochemical sources. ucl.ac.uk Methodologies are being explored to convert natural precursors, such as fatty acids or carbohydrates, into valuable chemical building blocks like this compound.
Catalytic Innovations: The development of novel catalysts, including Lewis acids like aluminum chloride, can facilitate key reaction steps such as acyloin condensation, providing alternative synthetic pathways. smolecule.com Additionally, ozonolytic transformation of natural products like L-(-)-menthol derivatives has been proposed as a route to synthesize related hydroxyketones, a strategy that could be adapted for this compound. researchgate.net
| Synthetic Approach | Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. smolecule.com | Enzyme discovery, engineering for stability and efficiency. |
| Renewable Feedstocks | Reduces reliance on fossil fuels, promotes circular economy. | Developing efficient conversion pathways from biomass. ucl.ac.uk |
| Advanced Catalysis | Novel reactivity, potential for high efficiency. | Design of new catalysts, optimization of reaction conditions. smolecule.com |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to dramatically accelerate research and development related to this compound and its analogs. researchgate.net These computational technologies can process vast amounts of chemical data to predict reaction outcomes, propose new synthetic routes, and identify molecules with desired properties.
Future applications in this area will likely involve:
Retrosynthesis Prediction: AI algorithms can analyze the structure of this compound and suggest novel, efficient, and sustainable synthetic pathways that may not be apparent to human chemists.
Property Prediction: Machine learning models can be trained to predict the sensory properties (aroma, flavor) and biological activities of new derivatives. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates for applications in the flavor, fragrance, or pharmaceutical industries. smolecule.com
Automated Synthesis: The integration of AI with robotic platforms can create automated systems that not only synthesize compounds but also optimize the reaction conditions in real-time, leading to faster and more efficient discovery cycles.
Advanced Analytical Methodologies for Trace Analysis in Complex Matrices
Detecting and quantifying this compound is often challenging as it can be present in very low concentrations within complex mixtures like food, beverages, and biological samples. mdpi.comresearchgate.net The development of more sensitive and selective analytical techniques is therefore a critical area of future research.
Methodological advancements are expected in:
Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) provide enhanced separation power, which is essential for resolving target compounds from a complex background matrix. This is particularly useful for analyzing volatile and semi-volatile compounds.
Direct-Injection Mass Spectrometry: Methods such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) enable the real-time analysis of volatiles directly from the sample headspace with minimal preparation. This is highly advantageous for monitoring dynamic processes, such as flavor release during food consumption.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS, often coupled with liquid chromatography (LC), is crucial for non-targeted analysis, allowing for the identification of unknown chemicals, including potential precursors or degradation products of this compound, in complex scenarios. nih.gov
Exploration of Uncharted Biochemical Pathways and Biological Roles
While this compound has been identified in various natural contexts, such as a component of the fresh mushroom off-flavor in wine and as a pheromone in certain insects, its complete biochemical and biological significance remains largely unexplored. mdpi.commdpi.communi.cz
Future research will focus on:
Biosynthetic Pathway Elucidation: A primary goal is to identify the specific enzymes and metabolic pathways responsible for the formation of this compound in organisms. This will likely involve a combination of metabolomics, proteomics, and genetic approaches to pinpoint the responsible biocatalysts, such as specific dehydrogenases or hydratases. mdpi.com It has been hypothesized to be a potential precursor or derivative of 1-octen-3-one. researchgate.net
Biological Function: Investigating the biological role is a key frontier. In insects, for example, (S)-2-hydroxyoctan-3-one has been identified as a component of a male-produced aggregation-sex pheromone in the longhorn beetle Plagionotus detritus. mdpi.comslu.se Further studies are needed to understand if this compound plays similar roles as a semiochemical (a chemical involved in communication) in other species.
Metabolic Fate: Understanding how this compound is metabolized and degraded within biological systems is crucial. It may be involved in broader metabolic networks like lipid metabolism, and its derivatives could serve as signaling molecules or energy sources. foodb.ca
Design and Synthesis of Functionalized Analogs and Derivatives for Mechanistic Probes
To investigate the specific biological interactions and mechanisms of action of this compound, the design and synthesis of specialized molecular tools are required. These functionalized analogs and derivatives serve as probes to study complex biological processes.
Key strategies for future development include:
Isotopically Labeled Standards: The synthesis of this compound with stable isotopes (e.g., ¹³C, ²H) is essential for its accurate quantification in metabolic studies and for use as an internal standard in advanced analytical methods.
Mechanistic Probes: Creating derivatives with specific functionalities can help elucidate biological mechanisms. For instance, attaching a photoaffinity label would allow researchers to identify binding proteins or receptors by covalently linking the probe to its target upon light activation.
Structure-Activity Relationship Studies: Synthesizing a series of analogs with systematic structural modifications will enable researchers to determine which parts of the molecule are critical for its biological activity or sensory perception. This knowledge is fundamental for designing new molecules with enhanced or specific properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Hydroxyoctan-3-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via oxidation of 6-octene-3-ol using catalytic agents like Jones reagent (CrO₃/H₂SO₄) or enzymatic methods (e.g., alcohol dehydrogenases). Yield optimization requires careful control of temperature (20–40°C) and solvent polarity (e.g., acetone/water mixtures). Purity is assessed via GC-MS or HPLC, with purification by silica gel chromatography (eluent: ethyl acetate/hexane) .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key spectral markers include:
- ¹H NMR : A triplet at δ 1.2–1.4 ppm (hydroxy-adjacent methylene protons) and a singlet at δ 2.1 ppm (ketone carbonyl group).
- IR : Strong absorption at ~1710 cm⁻¹ (C=O stretch) and a broad peak at 3400–3500 cm⁻¹ (O-H stretch).
- MS : Molecular ion peak at m/z 144 (M⁺) and fragmentation patterns indicating loss of H₂O (m/z 126). Cross-referencing with literature data is critical to confirm assignments .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use impermeable nitrile gloves and sealed goggles to prevent skin/eye contact. Work under fume hoods to avoid inhalation. Store in inert atmospheres (N₂ or Ar) to minimize oxidation. Safety protocols should align with GHS guidelines for hydroxyketones, including hazard statements H315 (skin irritation) and H319 (eye irritation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or instrumental calibration. To address this:
Replicate experiments under identical conditions (solvent, concentration, temperature) .
Use deuterated solvents and internal standards (e.g., TMS) for NMR.
Compare data with computational predictions (DFT for NMR chemical shifts) .
Q. What computational approaches predict the stability and reactivity of this compound in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria between keto and enol forms. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Reactive oxygen species (ROS) interactions can be studied via molecular dynamics simulations to assess degradation pathways .
Q. How can purification methods minimize decomposition of this compound during isolation?
- Methodological Answer : Decomposition via keto-enol tautomerism is mitigated by:
- Low-temperature chromatography (4°C) with neutral alumina columns.
- Addition of stabilizers (e.g., 0.1% BHT) to eluents.
- Immediate storage at –20°C under inert gas. Purity is monitored via periodic HPLC analysis .
Q. What strategies validate the quantification of this compound in biological matrices?
- Methodological Answer : Use isotope-labeled internal standards (e.g., ⁶H₃-6-Hydroxyoctan-3-one) for GC-MS calibration. Matrix effects are reduced via solid-phase extraction (C18 columns) and derivatization (silylation for enhanced volatility). Limit of detection (LOD) is determined via signal-to-noise ratios ≥3:1 .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity reports for this compound in microbial assays?
- Methodological Answer :
Verify compound purity (>98% via HPLC) to exclude confounding impurities.
Standardize assay conditions (pH, temperature, microbial strain).
Perform dose-response curves and statistical validation (ANOVA, p < 0.05).
Cross-reference with literature using databases like SciFinder or Reaxys to identify contextual variables (e.g., aerobic vs. anaerobic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
